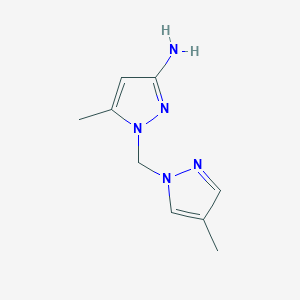
5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a pyrazole derivative with potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. Pyrazoles are known for their diverse pharmacological effects and structural versatility, making them valuable in drug discovery and other scientific research.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 5-methyl-1H-pyrazol-3-amine with 4-methyl-1H-pyrazole-1-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired compound's purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce nitro groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrazole-3-one derivatives.
Reduction Products: Reduced pyrazole derivatives with various functional groups.
Substitution Products: Substituted pyrazoles with different alkyl or aryl groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential in biological studies, particularly in the development of antileishmanial and antimalarial agents. Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential therapeutic effects. Industry: The compound's versatility makes it valuable in material science for the development of new materials with specific properties.
作用機序
The exact mechanism of action of 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
類似化合物との比較
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with fewer substituents.
3-Methyl-1H-pyrazole: Another pyrazole derivative with a different position of the methyl group.
4-Methyl-1H-pyrazole: Similar to the compound but without the additional pyrazole ring.
Uniqueness: The presence of two pyrazole rings and the specific substitution pattern in 5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine distinguishes it from other pyrazole derivatives, potentially leading to unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its full potential.
生物活性
5-Methyl-1-((4-methyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 5-methyl-1H-pyrazole with various reagents under controlled conditions. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are typically employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : Compounds with a similar pyrazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. The IC50 values often fall within the low micromolar range, indicating potent activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies suggest that these compounds may interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for mitosis .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- In vitro Assays : Some pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines in cell cultures. This suggests a potential mechanism for treating inflammatory diseases .
Antimicrobial Activity
While not as extensively studied as its anticancer properties, preliminary evaluations indicate that certain pyrazole derivatives possess antimicrobial activity against various pathogens.
Case Studies and Research Findings
特性
IUPAC Name |
5-methyl-1-[(4-methylpyrazol-1-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-4-11-13(5-7)6-14-8(2)3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLQEXOAPSPSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=C(C=N2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













